molecular formula C13H10BrNO2 B4880467 (2-bromophenyl) N-phenylcarbamate

(2-bromophenyl) N-phenylcarbamate

Cat. No.: B4880467
M. Wt: 292.13 g/mol
InChI Key: KPJJAOYHNGVZOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromophenyl) N-phenylcarbamate is a carbamate derivative featuring a brominated phenyl group at the ortho position and an N-phenylcarbamate moiety. Carbamates are widely studied for their biological activities, including cholinesterase inhibition, and their utility in synthetic chemistry as directing groups or intermediates. This article compares this compound with structurally analogous compounds, focusing on substituent effects, biological activity, and reactivity in chemical reactions.

Properties

IUPAC Name

(2-bromophenyl) N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c14-11-8-4-5-9-12(11)17-13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJJAOYHNGVZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromophenyl) N-phenylcarbamate typically involves the reaction of 2-bromophenol with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:

2-Bromophenol+Phenyl isocyanate(2-Bromophenyl) N-phenylcarbamate\text{2-Bromophenol} + \text{Phenyl isocyanate} \rightarrow \text{this compound} 2-Bromophenol+Phenyl isocyanate→(2-Bromophenyl) N-phenylcarbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl) N-phenylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The phenyl rings can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products include substituted carbamates with different functional groups replacing the bromine atom.

    Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.

    Hydrolysis: Products are the corresponding amine and phenol.

Scientific Research Applications

(2-Bromophenyl) N-phenylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of polymers, coatings, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of (2-bromophenyl) N-phenylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Analogues

Several N-phenylcarbamate derivatives share structural similarities with (2-bromophenyl) N-phenylcarbamate, differing primarily in substituent groups and positions:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight Key Features
This compound 2-bromo on phenyl ring C₁₃H₁₀BrNO₂ 300.13 Ortho-bromo substitution may enhance steric and electronic effects .
2-[(3-Bromobenzoyl)amino]ethyl N-phenylcarbamate 3-bromo on benzoyl group, ethyl spacer C₁₆H₁₅BrN₂O₃ 363.21 Bromine at meta position; ethyl linkage may influence flexibility .
Benzyl N-(4-bromo-2-fluorophenyl)carbamate 4-bromo, 2-fluoro on phenyl ring C₁₄H₁₁BrFNO₂ 340.15 Halogen substitution at para and ortho positions alters polarity .
Methyl N-phenylcarbamate Methyl ester group C₈H₉NO₂ 151.16 Simpler structure; used in cellulose modification studies .

Substituent Effects on Physicochemical Properties

The nature and position of substituents significantly impact properties such as solubility, stability, and reactivity:

  • Alkyl vs. Aryl Groups : Methyl and ethyl N-phenylcarbamates exhibit lower molecular weights and higher solubility in polar solvents, whereas bulky aryl groups (e.g., benzyl) reduce solubility but enhance thermal stability .
  • Degree of Substitution (DS) : In cellulose carbamates, methyl and tert-butyl N-phenylcarbamates show varying DS values (0.3–1.2) depending on reaction conditions, influencing material properties .

Reactivity in Chemical Reactions

N-phenylcarbamates serve as directing groups in palladium-catalyzed reactions. Comparative studies reveal:

Palladacycle Type Reaction Time Conversion (%) Stability of Intermediates Key Advantage
N-phenylcarbamate palladacycle 30 sec 85–90 High Fast kinetics; clean product formation .
O-phenylcarbamate palladacycle 30 sec 60–70 Moderate Lower reactivity due to directing group isomerism .
Acetanilide palladacycle 3 min 95 Low Requires longer reaction time .

The N-phenylcarbamate group in this compound may similarly enhance reaction efficiency in metal-mediated processes.

Q & A

Q. How can researchers reconcile conflicting crystallographic and spectroscopic data?

  • Methodological Answer :
  • Multi-Technique Validation : Compare XRD bond lengths with DFT-optimized geometries.
  • Dynamic NMR : Detect conformational flexibility (e.g., carbamate rotation) that XRD static models may miss .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.